molecular formula C13H14N6O4 B5779808 1-ethyl-4-({[(3-nitrophenyl)amino]carbonyl}amino)-1H-pyrazole-5-carboxamide

1-ethyl-4-({[(3-nitrophenyl)amino]carbonyl}amino)-1H-pyrazole-5-carboxamide

Cat. No. B5779808
M. Wt: 318.29 g/mol
InChI Key: ZTXNNDAEZWSKLG-UHFFFAOYSA-N
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Description

1-Ethyl-4-({[(3-nitrophenyl)amino]carbonyl}amino)-1H-pyrazole-5-carboxamide, also known as ENCA, is a chemical compound that has been extensively studied for its potential applications in scientific research. ENCA is a pyrazole-based compound that has been synthesized using various methods. Its mechanism of action and biochemical and physiological effects have been studied to understand its potential use in different scientific fields.

Mechanism of Action

1-ethyl-4-({[(3-nitrophenyl)amino]carbonyl}amino)-1H-pyrazole-5-carboxamide inhibits the activity of enzymes by binding to their active sites. It has been shown to form hydrogen bonds and hydrophobic interactions with the amino acid residues in the active sites of the enzymes. 1-ethyl-4-({[(3-nitrophenyl)amino]carbonyl}amino)-1H-pyrazole-5-carboxamide has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
1-ethyl-4-({[(3-nitrophenyl)amino]carbonyl}amino)-1H-pyrazole-5-carboxamide has been shown to have several biochemical and physiological effects. It has been shown to decrease the levels of reactive oxygen species and increase the levels of antioxidant enzymes in cells. 1-ethyl-4-({[(3-nitrophenyl)amino]carbonyl}amino)-1H-pyrazole-5-carboxamide has also been shown to decrease the levels of pro-inflammatory cytokines and increase the levels of anti-inflammatory cytokines in cells. Its potential use in the treatment of oxidative stress-related diseases and inflammation-related diseases has been studied.

Advantages and Limitations for Lab Experiments

1-ethyl-4-({[(3-nitrophenyl)amino]carbonyl}amino)-1H-pyrazole-5-carboxamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. It has been extensively studied for its potential use in different scientific fields. However, 1-ethyl-4-({[(3-nitrophenyl)amino]carbonyl}amino)-1H-pyrazole-5-carboxamide also has limitations for lab experiments. Its solubility in water is low, which can limit its use in certain experiments. Its potential toxicity and side effects on cells and organisms need to be further studied.

Future Directions

1-ethyl-4-({[(3-nitrophenyl)amino]carbonyl}amino)-1H-pyrazole-5-carboxamide has several potential future directions for scientific research. Its potential use in the treatment of Alzheimer's disease and other neurodegenerative diseases needs to be further studied. Its potential use in the treatment of cancer needs to be studied in animal models and clinical trials. Its potential use in the treatment of oxidative stress-related diseases and inflammation-related diseases needs to be further studied. New methods for synthesizing 1-ethyl-4-({[(3-nitrophenyl)amino]carbonyl}amino)-1H-pyrazole-5-carboxamide and its derivatives need to be developed to improve its solubility and efficacy.
In conclusion, 1-ethyl-4-({[(3-nitrophenyl)amino]carbonyl}amino)-1H-pyrazole-5-carboxamide is a pyrazole-based compound that has been extensively studied for its potential use in scientific research. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed. 1-ethyl-4-({[(3-nitrophenyl)amino]carbonyl}amino)-1H-pyrazole-5-carboxamide has several potential applications in different scientific fields and needs to be further studied to understand its full potential.

Synthesis Methods

1-ethyl-4-({[(3-nitrophenyl)amino]carbonyl}amino)-1H-pyrazole-5-carboxamide has been synthesized using different methods, including the reaction of 3-nitrobenzoyl chloride with ethyl hydrazinecarboxylate, followed by the reaction of the resulting intermediate with 4-amino-1H-pyrazole-5-carboxamide. Another method involves the reaction of 3-nitrobenzoyl chloride with 4-amino-1H-pyrazole-5-carboxamide, followed by the reaction of the resulting intermediate with ethyl hydrazinecarboxylate. These methods have been optimized to obtain high yields of 1-ethyl-4-({[(3-nitrophenyl)amino]carbonyl}amino)-1H-pyrazole-5-carboxamide.

Scientific Research Applications

1-ethyl-4-({[(3-nitrophenyl)amino]carbonyl}amino)-1H-pyrazole-5-carboxamide has been extensively studied for its potential use in scientific research. It has been shown to inhibit the activity of several enzymes, including acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase. 1-ethyl-4-({[(3-nitrophenyl)amino]carbonyl}amino)-1H-pyrazole-5-carboxamide has also been shown to have anticancer activity against various cancer cell lines. Its potential use in the treatment of Alzheimer's disease and other neurodegenerative diseases has also been studied.

properties

IUPAC Name

2-ethyl-4-[(3-nitrophenyl)carbamoylamino]pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N6O4/c1-2-18-11(12(14)20)10(7-15-18)17-13(21)16-8-4-3-5-9(6-8)19(22)23/h3-7H,2H2,1H3,(H2,14,20)(H2,16,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTXNNDAEZWSKLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C=N1)NC(=O)NC2=CC(=CC=C2)[N+](=O)[O-])C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-ethyl-4-{[(3-nitrophenyl)carbamoyl]amino}-1H-pyrazole-5-carboxamide

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